Cas no 1803756-26-4 (Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate)

Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in the development of bioactive compounds. The presence of both cyano and formyl functional groups allows for diverse derivatization, facilitating applications in heterocyclic synthesis and cross-coupling reactions. The ester moiety further improves solubility and reactivity in various reaction conditions. This compound is particularly useful in pharmaceutical research for constructing complex molecular scaffolds. Its well-defined structure and functional group compatibility make it a reliable building block for high-precision synthetic routes.
Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate structure
1803756-26-4 structure
商品名:Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate
CAS番号:1803756-26-4
MF:C11H6F3NO3
メガワット:257.16545343399
CID:4952633

Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate
    • インチ: 1S/C11H6F3NO3/c1-18-10(17)9-7(4-15)6(5-16)2-3-8(9)11(12,13)14/h2-3,5H,1H3
    • InChIKey: DAXCFVKAMJNSJQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(C=O)=C(C#N)C=1C(=O)OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 385
  • トポロジー分子極性表面積: 67.2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015011680-1g
Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate
1803756-26-4 97%
1g
1,445.30 USD 2021-06-21

Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate 関連文献

Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoateに関する追加情報

Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate: A Comprehensive Overview

Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate, identified by the CAS number 1803756-26-4, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its benzoate backbone, which is substituted with a cyano group at the 2-position, a formyl group at the 3-position, and a trifluoromethyl group at the 6-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for research and industrial applications.

The synthesis of Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions, often utilizing electrophilic aromatic substitution or coupling reactions. The presence of electron-withdrawing groups like the cyano and trifluoromethyl groups enhances the reactivity of the aromatic ring, facilitating these transformations. Recent advancements in catalytic methods have further streamlined the synthesis process, improving yield and purity. These developments have been documented in several high-impact journals, highlighting the compound's potential as an intermediate in drug discovery and materials synthesis.

One of the most notable applications of Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate is in the field of medicinal chemistry. Its structure serves as a scaffold for developing bioactive molecules with potential therapeutic applications. For instance, researchers have explored its role in designing inhibitors for kinase enzymes, which are critical targets in cancer therapy. The formyl group at the 3-position can be functionalized to enhance binding affinity, while the trifluoromethyl group contributes to lipophilicity, improving drug-like properties.

In addition to its medicinal applications, this compound has found utility in materials science, particularly in the development of advanced polymers and coatings. The cyano group introduces hydrogen bonding capabilities, which can be exploited to create high-performance adhesives or composite materials. Recent studies have demonstrated its ability to form cross-linked networks with enhanced mechanical and thermal stability, making it a promising candidate for aerospace and automotive industries.

The electronic properties of Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate also make it an interesting subject for electrochemical research. Its ability to undergo redox reactions has been leveraged in designing novel electrodes for batteries and supercapacitors. By incorporating this compound into electrode materials, researchers have achieved improved charge storage capacities and faster charge-discharge rates.

From an environmental perspective, understanding the degradation pathways of Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate is crucial for assessing its ecological impact. Recent studies have focused on its biodegradation under various conditions, revealing that microbial communities can metabolize this compound through enzymatic cleavage of its functional groups. This knowledge is essential for developing sustainable industrial processes that minimize environmental footprint.

In conclusion, Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate (CAS No. 1803756-26-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables innovative solutions in drug discovery, materials science, and electrochemistry while ongoing research continues to uncover new potential uses. As advancements in synthetic methods and characterization techniques progress, this compound is poised to play an even more significant role in shaping future technologies.

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